molecular formula C12H15NO4 B1605985 Phenylalanine-N-carboxylic acid dimethyl ester CAS No. 70288-75-4

Phenylalanine-N-carboxylic acid dimethyl ester

Cat. No.: B1605985
CAS No.: 70288-75-4
M. Wt: 237.25 g/mol
InChI Key: JIHFRPSFLTXYEP-UHFFFAOYSA-N
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Description

Phenylalanine-N-carboxylic acid dimethyl ester is a chemical compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.2518 It is derived from phenylalanine, an essential amino acid, and is characterized by the presence of a dimethyl ester group attached to the carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylalanine-N-carboxylic acid dimethyl ester can be synthesized through the esterification of phenylalanine with methanol in the presence of an acid catalyst. The reaction typically involves the activation of the carboxylic acid group of phenylalanine, followed by its reaction with methanol to form the dimethyl ester . The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Phenylalanine-N-carboxylic acid dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of phenylalanine-N-carboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phenylalanine, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

    Phenylalanine methyl ester: Similar in structure but with a single methyl ester group.

    Phenylalanine ethyl ester: Contains an ethyl ester group instead of a dimethyl ester group.

    Phenylalanine-N-carboxylic acid diethyl ester: Similar but with diethyl ester groups.

Uniqueness: Phenylalanine-N-carboxylic acid dimethyl ester is unique due to its specific esterification pattern, which may confer distinct chemical and biological properties compared to its analogs. Its dimethyl ester groups may influence its solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

methyl 2-(methoxycarbonylamino)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-11(14)10(13-12(15)17-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHFRPSFLTXYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70288-75-4
Record name Phenylalanine-N-carboxylic acid dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070288754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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